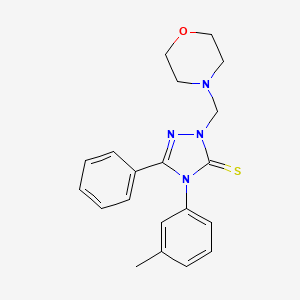![molecular formula C33H50N2O4S3 B14947437 2,4,6-tri(propan-2-yl)-N-[(2Z)-3-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B14947437.png)
2,4,6-tri(propan-2-yl)-N-[(2Z)-3-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1,3-thiazolidin-2-ylidene]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple isopropyl groups and a thiazolidine ring, making it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2,4,6-triisopropylbenzenesulfonyl chloride. This intermediate is then reacted with other reagents under controlled conditions to form the final product. The reaction conditions often include the use of solvents like chloroform and the application of specific temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the synthesis process and verify the compound’s structure and purity .
化学反应分析
Types of Reactions
2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological tool.
作用机制
The mechanism of action of 2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiazolidine groups play crucial roles in its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: A related compound used in similar synthetic applications and as a precursor in the synthesis of the target compound.
2,4,6-Triisopropylbenzoic acid: Another structurally related compound with applications in organic synthesis.
Uniqueness
2,4,6-TRIISOPROPYL-N-{(2Z)-3-[(2,4,6-TRIISOPROPYLPHENYL)SULFONYL]-1,3-THIAZOLIDIN-2-YLIDENE}BENZENESULFONAMIDE is unique due to its combination of multiple isopropyl groups and a thiazolidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C33H50N2O4S3 |
|---|---|
分子量 |
635.0 g/mol |
IUPAC 名称 |
(NZ)-2,4,6-tri(propan-2-yl)-N-[3-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C33H50N2O4S3/c1-19(2)25-15-27(21(5)6)31(28(16-25)22(7)8)41(36,37)34-33-35(13-14-40-33)42(38,39)32-29(23(9)10)17-26(20(3)4)18-30(32)24(11)12/h15-24H,13-14H2,1-12H3/b34-33- |
InChI 键 |
ORRPNXVIACOQTG-YHZPTAEISA-N |
手性 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzothiazol-2-yl-8-tert-butyl-1,2,4-triaza-spiro[4.5]decane-3-thione](/img/structure/B14947360.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14947365.png)
![1-amino-2-{(E)-[(4-methylphenyl)imino]methyl}anthracene-9,10-dione](/img/structure/B14947380.png)
![3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B14947396.png)
![Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14947401.png)

![N-[(2Z,5E)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]propanamide](/img/structure/B14947411.png)

![methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947419.png)
![3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B14947425.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B14947444.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14947449.png)
![9-bromo-3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B14947455.png)
